molecular formula C19H16N2O4 B5043718 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid

Cat. No.: B5043718
M. Wt: 336.3 g/mol
InChI Key: JAYHEALXQAMLBQ-ZROIWOOFSA-N
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Description

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the core structure: This involves the reaction of 2-methoxybenzoic acid with appropriate reagents to introduce the cyano and methylanilino groups.

    Enone formation:

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity to produce a biological effect.

    Altering biochemical pathways: Affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid
  • 4-[[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]

Uniqueness

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-3-6-15(7-4-12)21-18(22)14(11-20)9-13-5-8-17(25-2)16(10-13)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHEALXQAMLBQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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